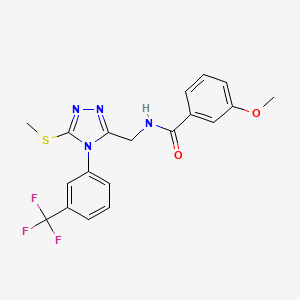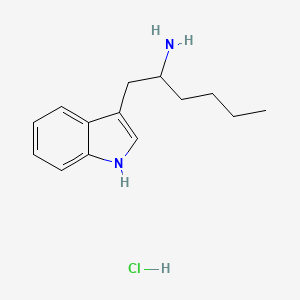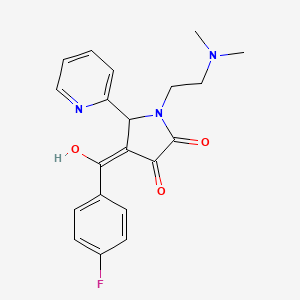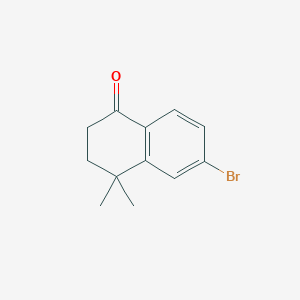
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is an organic compound distinguished by its complex molecular structure featuring a triazole ring, methoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Route 1: : Synthesis can begin with the preparation of the 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole intermediate. This is followed by the addition of a methylthio group at the 5th position of the triazole ring. Next, the compound undergoes nucleophilic substitution with 3-methoxybenzoyl chloride to yield the final product.
Conditions: : Standard organic synthesis conditions such as stirring, controlled temperature, and the use of an inert atmosphere (argon or nitrogen) are typically employed.
Industrial Production Methods
Industrial production would involve scaling up the laboratory methods with considerations for yield optimization and cost-efficiency. Catalysts and optimizing solvent systems are common strategies used in industrial synthesis to improve the reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: : The carbonyl group in the benzamide can be reduced to an amine under hydrogenation conditions.
Substitution: : The trifluoromethyl group provides sites for potential nucleophilic or electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents, bases, and nucleophiles such as sodium azide or Grignard reagents.
Major Products Formed
Oxidation leads to sulfoxides and sulfones.
Reduction yields secondary or tertiary amines.
Substitution reactions can introduce various functional groups, such as halides, alkyls, or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is primarily used in pharmaceutical research :
Antifungal Agents: : The triazole ring is a known pharmacophore in antifungal agents, suggesting this compound could have similar applications.
Herbicides and Pesticides: : The trifluoromethyl group is often used in agrochemicals for its bioactive properties.
Biological Studies: : Used as a probe to study enzyme interactions and inhibition.
Wirkmechanismus
Molecular Targets and Pathways
The compound potentially targets enzymes and proteins involved in cell wall synthesis in fungi due to the triazole moiety. It likely inhibits cytochrome P450-dependent enzymes critical for ergosterol biosynthesis in fungal membranes.
Vergleich Mit ähnlichen Verbindungen
Comparison and Unique Features
Compared to other triazole-containing compounds like fluconazole or itraconazole, 3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a unique methoxy and trifluoromethyl phenyl configuration, potentially offering different binding affinities and spectrum of activity.
List of Similar Compounds
Fluconazole
Itraconazole
Voriconazole
Each of these compounds shares the triazole pharmacophore but varies in side-chain structure, contributing to their unique properties and specific uses.
There you have it! Anything else on your mind?
Eigenschaften
IUPAC Name |
3-methoxy-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c1-28-15-8-3-5-12(9-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-4-6-13(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZHXRMLNXDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2458545.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)
![2-chloro-3-{[(isobutyryloxy)imino]methyl}-1-methyl-1H-indole](/img/structure/B2458549.png)
![ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B2458552.png)
![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)

![4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2458558.png)
![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)
![N-(2-{2-ethoxy-6-azaspiro[3.4]octan-6-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B2458560.png)

![2-fluoro-N-{5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2458565.png)
